![molecular formula C15H17NS B232231 N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine](/img/structure/B232231.png)
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine, also known as DPPEA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DPPEA belongs to the class of phenylalkylamines, which are known to exhibit various biological activities.
作用機序
The exact mechanism of action of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is not fully understood, but it is believed to act through multiple pathways. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to modulate the activity of various neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a critical role in the growth and survival of neurons.
Biochemical and Physiological Effects
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit various biochemical and physiological effects. In animal studies, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to reduce oxidative stress and inflammation in the brain, which are known to contribute to the development of neurological disorders. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has also been shown to exhibit anti-inflammatory and anti-cancer properties in cell culture studies.
実験室実験の利点と制限
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments. It is a stable compound that can be synthesized in high yield and purity, making it suitable for various research applications. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit low toxicity and good bioavailability in animal models. However, one limitation of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is that its mechanism of action is not fully understood, which may limit its potential therapeutic applications.
将来の方向性
There are several future directions for the research of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. One area of research is to further elucidate its mechanism of action and identify potential therapeutic targets. Additionally, the development of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine analogs with improved pharmacokinetic properties may lead to the development of more effective treatments for neurological disorders. Finally, the potential use of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine as a biomarker for the early detection of neurological disorders warrants further investigation.
Conclusion
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is a promising compound that has potential therapeutic applications for neurological disorders. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects, enhance cognitive function and memory, and exhibit anti-inflammatory and anti-cancer properties. While N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has several advantages for lab experiments, its mechanism of action is not fully understood, which may limit its potential therapeutic applications. Further research is needed to fully elucidate its mechanism of action and identify potential therapeutic targets.
合成法
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine can be synthesized through a multi-step process that involves the reaction of 4-bromothiophenol with 4-aminobenzaldehyde to form 4-(phenylsulfanyl)benzaldehyde. This intermediate is then reacted with dimethylamine to yield N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine. The synthesis of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been optimized to yield high purity and yield, making it suitable for various research applications.
科学的研究の応用
N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been the subject of various scientific studies due to its potential therapeutic applications. One of the most promising applications of N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine is in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, N,N-dimethyl[4-(phenylsulfanyl)phenyl]methanamine has been shown to enhance cognitive function and memory in animal models.
特性
分子式 |
C15H17NS |
|---|---|
分子量 |
243.4 g/mol |
IUPAC名 |
N,N-dimethyl-1-(4-phenylsulfanylphenyl)methanamine |
InChI |
InChI=1S/C15H17NS/c1-16(2)12-13-8-10-15(11-9-13)17-14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 |
InChIキー |
MVYADPBDGQKAEN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
正規SMILES |
CN(C)CC1=CC=C(C=C1)SC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(5,6-dihydrobenzo[b][1,4]benzothiazepin-6-yl)-N-methylmethanamine](/img/structure/B232151.png)

![6,11-Dihydrodibenzo[b,e]oxepin-11-yl imidothiocarbamate](/img/structure/B232155.png)
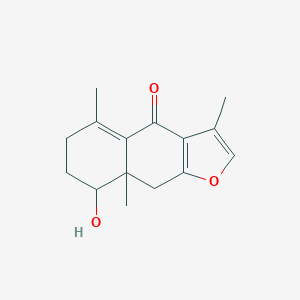
![[1]Benzothieno[3',2':4,5]thieno[2,3-c]tetraazolo[1,5-a]quinoline](/img/structure/B232159.png)
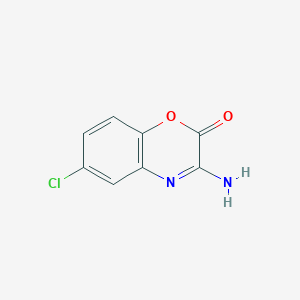
![1-[3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)propyl]-3-piperidinecarboxamide](/img/structure/B232171.png)
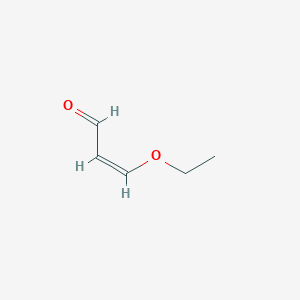
![2-Anilino-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B232179.png)
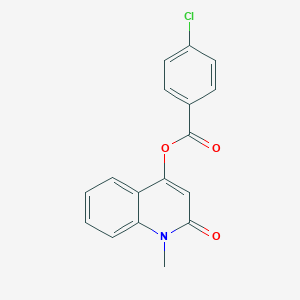
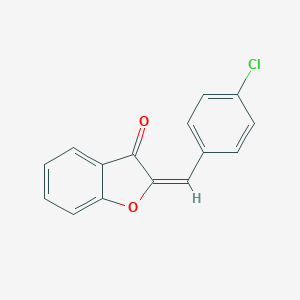
![6-[2-(Dimethylamino)ethyl]-6,11-dihydrodibenzo[b,e]thiepin-11-ol 5,5-dioxide](/img/structure/B232195.png)

![2-[3-(Trifluoromethyl)anilino]nicotinamide](/img/structure/B232202.png)